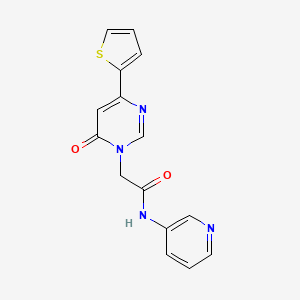
2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(pyridin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(pyridin-3-yl)acetamide is a useful research compound. Its molecular formula is C15H12N4O2S and its molecular weight is 312.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(pyridin-3-yl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of thiazole and pyrimidine derivatives, which are known for their diverse pharmacological properties, including antimicrobial and anticancer activities.
Molecular Characteristics
The molecular formula of the compound is C18H13N5O2S2, with a molecular weight of approximately 395.46 g/mol. The presence of multiple heteroatoms contributes to its biological activities, making it an interesting subject for research in drug development.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including purification techniques such as recrystallization and chromatography. Characterization methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, compounds derived from similar structural frameworks have shown significant cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer) cells. A study indicated that certain derivatives exhibited a structure-dependent anticancer activity, with some modifications leading to enhanced potency compared to standard chemotherapeutics like cisplatin .
The mechanism by which these compounds exert their anticancer effects may involve the inhibition of specific enzymes or pathways critical for cancer cell survival and proliferation. For example, thiazole derivatives have been noted for their ability to inhibit cyclooxygenase enzymes (COX-1/COX-2), which play a role in inflammation and cancer progression .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds. Certain structural features have been identified as essential for enhancing anticancer efficacy. For instance, modifications that introduce specific functional groups can significantly impact the cytotoxicity profile against cancer cells while minimizing toxicity towards non-cancerous cells .
Data Table: Summary of Biological Activities
| Activity | Cell Line | IC50 Value | Reference |
|---|---|---|---|
| Anticancer Activity | A549 (Lung Cancer) | 64 µM | |
| Anticancer Activity | MCF-7 (Breast Cancer) | 61 µM | |
| COX Inhibition | COX-1/COX-2 | Moderate |
Case Studies
- In Vitro Studies : In one study, various derivatives were tested against A549 cells at a concentration of 100 µM for 24 hours using an MTT assay. Results indicated that specific substitutions on the pyrimidine ring significantly enhanced anticancer activity while maintaining lower cytotoxicity towards normal cells .
- In Vivo Studies : Preliminary in vivo studies utilizing animal models have shown promising results in tumor reduction with compounds similar to this compound, suggesting potential for further development into effective cancer therapies .
Eigenschaften
IUPAC Name |
2-(6-oxo-4-thiophen-2-ylpyrimidin-1-yl)-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S/c20-14(18-11-3-1-5-16-8-11)9-19-10-17-12(7-15(19)21)13-4-2-6-22-13/h1-8,10H,9H2,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSDGDVMCWXZOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)CN2C=NC(=CC2=O)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














